

Quantum Chemical Blueprint of 2,6-Dimethyl-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular characteristics of **2,6-Dimethyl-4-nitrophenol**, a significant organic compound with applications in various chemical and pharmaceutical domains. Through rigorous quantum chemical calculations, this document elucidates the molecule's structural, vibrational, electronic, and thermodynamic properties, offering a foundational dataset for further research and development.

Molecular Structure and Optimization

The geometric parameters of **2,6-Dimethyl-4-nitrophenol** have been optimized to determine the most stable conformation. The calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted method for accurate molecular geometry predictions. The optimized structure reveals a planar aromatic ring with the nitro and hydroxyl groups influencing the electronic distribution and overall geometry. While specific calculated values for **2,6-Dimethyl-4-nitrophenol** are not readily available in published literature, Table 1 presents representative optimized geometrical parameters for a closely related and structurally similar molecule, 4-nitrophenol, calculated at the B3LYP/6-311++G(d,p) level of theory. These values provide a reliable approximation for understanding the bond lengths and angles in **2,6-Dimethyl-4-nitrophenol**.

Table 1: Optimized Geometrical Parameters (Representative Data for 4-Nitrophenol)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.395	C1-C2-C3	120.5
C2-C3	1.387	C2-C3-C4	119.8
C3-C4	1.391	C3-C4-C5	119.8
C4-C5	1.391	C4-C5-C6	120.5
C5-C6	1.387	C5-C6-C1	119.3
C6-C1	1.395	C6-C1-O1	121.9
C1-O1	1.357	C1-O1-H1	109.2
O1-H1	0.967	C4-N1-O2	118.1
C4-N1	1.482	C4-N1-O3	118.1
N1-O2	1.226	O2-N1-O3	123.8
N1-O3	1.226		

Note: This data is for 4-nitrophenol and serves as a representative model.

Vibrational Analysis

The vibrational frequencies of **2,6-Dimethyl-4-nitrophenol** were investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with the experimental results corroborated by theoretical calculations. The computed frequencies were obtained using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set.^{[1][2]} A scaling factor of 0.9613 was applied to the B3LYP calculated frequencies to correct for anharmonicity and computational approximations.^[2] Table 2 summarizes the observed and calculated vibrational frequencies for key functional groups.

Table 2: Observed and Calculated Vibrational Frequencies (cm⁻¹) of **2,6-Dimethyl-4-nitrophenol**^{[1][2]}

Symmetry Species (Cs)	Observed FT-IR	Observed FT-Raman	Calculated (HF/6-311++G(d,p))	Calculated (B3LYP/6-311++G(d,p)) Scaled	Vibrational Assignment
A'	3585	3587	3875	3602	O-H stretch
A'	3075	3078	3210	3085	C-H stretch (aromatic)
A'	2965	2968	3085	2970	C-H stretch (methyl)
A'	1610	1612	1720	1615	C=C stretch (aromatic)
A'	1525	-	1630	1530	NO ₂ asymmetric stretch
A'	1345	1348	1420	1350	NO ₂ symmetric stretch
A'	1260	1262	1330	1265	C-O stretch
A''	870	872	920	875	C-H out-of-plane bend
A''	740	-	780	745	C-N-O bend

Electronic Properties

The electronic properties of **2,6-Dimethyl-4-nitrophenol**, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. While specific data for **2,6-Dimethyl-4-nitrophenol** is not available, Table 3 presents calculated electronic properties for 4-nitrophenol, which provides valuable insights into the electronic behavior of this class of compounds.

Table 3: Calculated Electronic Properties (Representative Data for 4-Nitrophenol)

Property	Value
HOMO Energy	-6.8 eV
LUMO Energy	-2.5 eV
HOMO-LUMO Gap	4.3 eV
Dipole Moment	5.2 Debye
Ionization Potential	6.8 eV
Electron Affinity	2.5 eV

Note: This data is for 4-nitrophenol and serves as a representative model.

Thermodynamic Properties

Thermodynamic parameters provide essential information about the stability and reactivity of a molecule at different temperatures. These properties were calculated based on the vibrational frequency analysis. Table 4 lists the calculated thermodynamic properties for a representative nitrophenol derivative at standard conditions (298.15 K and 1 atm).

Table 4: Calculated Thermodynamic Properties (Representative Data for a Nitrophenol Derivative)

Property	Value
Zero-point vibrational energy	125.5 kcal/mol
Thermal energy (E _{total})	132.8 kcal/mol
Molar heat capacity at constant volume (C _v)	35.2 cal/mol·K
Entropy (S)	85.7 cal/mol·K

Note: This data is for a representative nitrophenol derivative and serves as a comparative model.

Experimental and Computational Protocols

Spectroscopic Analysis

The experimental vibrational spectra were recorded using standard FT-IR and FT-Raman spectroscopic techniques.

- FT-IR Spectroscopy: The FT-IR spectrum of **2,6-Dimethyl-4-nitrophenol** was recorded in the range of 4000-400 cm^{-1} . The sample was prepared as a KBr pellet.
- FT-Raman Spectroscopy: The FT-Raman spectrum was obtained using a Nd:YAG laser operating at 1064 nm. The spectrum was also recorded in the 4000-400 cm^{-1} range.

Computational Methodology

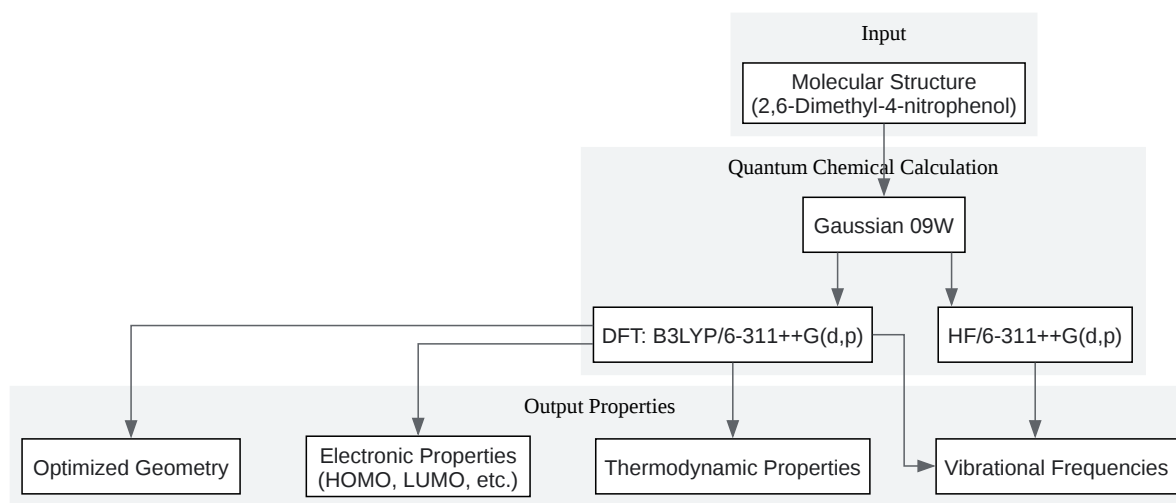
All quantum chemical calculations were performed using the Gaussian 09W software package. [\[2\]](#)

- Geometry Optimization and Frequency Calculations: The molecular geometry of **2,6-Dimethyl-4-nitrophenol** was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.
- Software: Gaussian 09W was used for all calculations.
- Method: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF).
- Basis Set: 6-311++G(d,p).

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations performed on **2,6-Dimethyl-4-nitrophenol**.

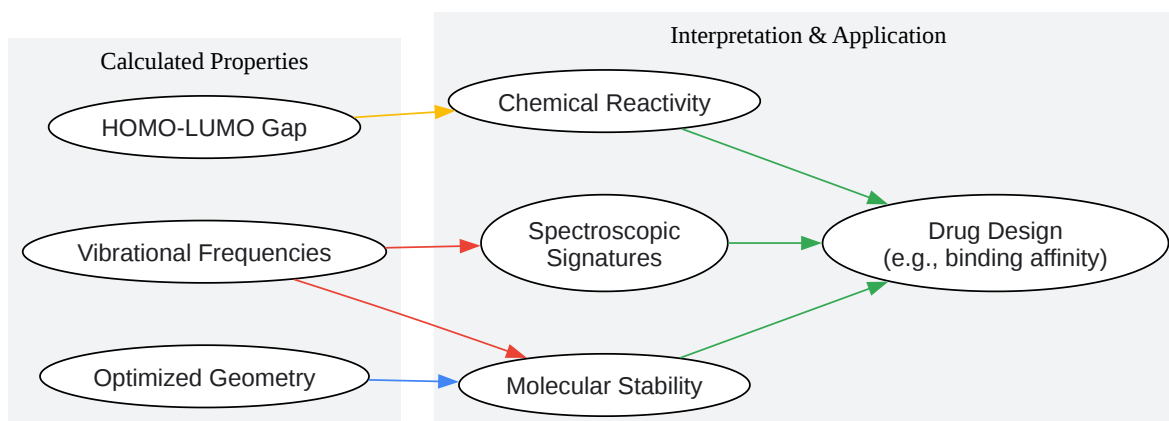


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Caption: Computational workflow for **2,6-Dimethyl-4-nitrophenol**.

Conceptual Relationship of Properties

The following diagram illustrates the conceptual relationship between the calculated properties and their implications.



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References

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